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2H-Thiopyran-3,5(4H,6H)-dione

Cat. No.: B1347192
CAS No.: 6881-49-8
M. Wt: 130.17 g/mol
InChI Key: VDHPFHUCOPGRLS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Thiopyran Chemistry

The chemistry of thiopyrans, the class of sulfur-containing heterocyclic compounds to which 2H-Thiopyran-3,5(4H,6H)-dione belongs, has a rich history. wikipedia.org Thiopyrans are analogous to pyrans, with the oxygen atom in the ring replaced by sulfur. wikipedia.org There are two primary isomers, 2H-thiopyran and 4H-thiopyran, which are differentiated by the location of their double bonds. wikipedia.org

Early research in the field, dating back several decades, laid the groundwork for understanding the fundamental properties and reactivity of these sulfur heterocycles. A significant milestone in the application of thiopyran chemistry was Woodward's use of thiopyrans in the total synthesis of erythromycin (B1671065) A, showcasing their utility in constructing complex natural products. nih.gov Over the years, the development of synthetic methodologies, such as cycloaddition reactions, has greatly expanded the accessibility and diversity of thiopyran derivatives. rsc.orgnih.gov

Significance of Cyclic Diones as Chemical Scaffolds

Cyclic diones, characterized by the presence of two carbonyl groups within a ring structure, are recognized as "privileged structures" in medicinal chemistry. dergipark.org.tr This designation stems from their ability to interact with a wide range of biological targets, making them valuable scaffolds for drug discovery. The constrained conformation of cyclic peptides, for instance, which can contain dione (B5365651) functionalities, leads to a minimal entropic cost upon binding to biological targets, often resulting in superior pharmacological properties compared to their linear counterparts. mdpi.com

The dione functionality within the this compound ring system provides reactive sites for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. This versatility is a key driver of its growing importance in synthetic and medicinal chemistry.

Research Trajectories and Future Directions for this compound

Current research on this compound and its derivatives is focused on exploring its synthetic utility and potential applications. The compound serves as a versatile precursor for the synthesis of various fused heterocyclic systems. For example, it can be used in one-pot multicomponent reactions to generate highly substituted thiopyrano[3,4-b]pyridines and related structures. nih.gov

The future of this compound research appears promising, with several key areas of exploration:

Drug Discovery: Given the established biological activities of thiopyran derivatives, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, this compound is a prime candidate for the development of novel therapeutic agents. rsc.org The dione scaffold allows for the systematic modification of the molecule to optimize its interaction with specific biological targets. The synthesis of hybrid molecules, such as 2H-thiopyran-connected imidazolidine-2,4-dione derivatives, has already shown potential in yielding compounds with impressive cytotoxic, anticoagulant, and antimicrobial activities. researchgate.net

Materials Science: The unique electronic and structural properties of sulfur-containing heterocycles suggest potential applications in the development of novel organic materials. Further investigation into the polymerization and solid-state properties of this compound derivatives could lead to new materials with interesting optical or electronic characteristics.

Agrochemicals: Pyran derivatives have found use as insecticides and herbicides. nih.gov The structural similarity of this compound suggests that its derivatives could also be explored for potential applications in agriculture.

Research Findings: Synthesis and Reactivity

The synthesis of this compound and its subsequent chemical modifications are central to its application in various fields.

A common method for the synthesis of the parent compound involves a reaction initiated with a base and an acrylate (B77674) in the presence of a fluorine-containing reagent and a catalytic amount of chlorine. cymitquimica.com Once formed, the this compound core can undergo a variety of reactions. For instance, acylation with acetyl chloride or propionyl chloride yields the corresponding 4-acyl derivatives. researchgate.net

Furthermore, the reaction of this compound with N,N-dimethylformamide dimethyl acetal (B89532) produces 4-dimethylaminomethylene-2H-thiopyran-3,5(4H,6H)-dione in good yield. researchgate.net This intermediate can then be reacted with various nucleophiles, such as hydrazines, hydroxylamine, and amidines, to construct a range of fused heterocyclic systems, including pyrazoles, isoxazoles, and pyrimidines. researchgate.net

Reactant Reagent(s) Product Reference
This compoundAcetyl chloride4-Acetyl-2H-thiopyran-3,5(4H,6H)-dione researchgate.net
This compoundPropionyl chloride4-Propionyl-2H-thiopyran-3,5(4H,6H)-dione researchgate.net
This compoundN,N-dimethylformamide dimethyl acetal4-Dimethylaminomethylene-2H-thiopyran-3,5(4H,6H)-dione researchgate.net
4-Dimethylaminomethylene-2H-thiopyran-3,5(4H,6H)-dioneHydrazines1-Substituted 5,7-dihydrothiopyrano[3,4-c]pyrazol-4(1H)-ones researchgate.net
4-Dimethylaminomethylene-2H-thiopyran-3,5(4H,6H)-dioneHydroxylamine hydrochloride5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one researchgate.net
4-Dimethylaminomethylene-2H-thiopyran-3,5(4H,6H)-dioneAmidines/Guanidines2-Substituted 6H-thiopyrano[3,4-d]pyrimidin-5(8H)-ones researchgate.net
Aromatic aldehyde, this compound, EnamineGlacial acetic acidSubstituted thiopyrano[3,4-b]pyridin-5(4H)-one derivatives nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O2S B1347192 2H-Thiopyran-3,5(4H,6H)-dione CAS No. 6881-49-8

Properties

IUPAC Name

thiane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2S/c6-4-1-5(7)3-8-2-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHPFHUCOPGRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CSCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10315278
Record name 2H-Thiopyran-3,5(4H,6H)-dione
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Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6881-49-8
Record name 6881-49-8
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Record name 2H-Thiopyran-3,5(4H,6H)-dione
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Record name thiane-3,5-dione
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Synthetic Methodologies for 2h Thiopyran 3,5 4h,6h Dione and Its Derivatives

Established Synthetic Pathways to the 2H-Thiopyran-3,5(4H,6H)-dione Core

Traditional approaches to the thiopyran ring system often rely on sequential, step-wise construction, allowing for precise control over the assembly of the core structure.

The construction of the thiopyran framework can be achieved through multi-step synthetic sequences that involve the gradual elaboration of acyclic precursors. These methods, while sometimes lengthy, offer versatility in introducing desired functionalities. For instance, a common strategy involves starting with materials like methyl thioglycolate and methyl-4-chlorobutyrate to build a foundational thiopyranone structure. researchgate.net A general four-step process to obtain related dihydro-2H-thiopyran derivatives from a precursor ketone, dihydro-2H-thiopyran-3(4H)-one, has been developed. researchgate.netdsau.dp.ua This sequence typically involves:

Oxidation: The sulfur atom in the ring is oxidized, often using hydrogen peroxide. researchgate.netdsau.dp.ua

Reduction: The keto group is reduced to a hydroxyl group, for example, with sodium borohydride. researchgate.netdsau.dp.ua

Mesylation: The resulting alcohol is converted into a better leaving group via mesylation. dsau.dp.ua

Elimination: Treatment with a base induces the elimination of methanesulfonic acid, forming a double bond and yielding the final dihydro-2H-thiopyran derivative. researchgate.netdsau.dp.ua

Another multi-step approach starts with 2-aminonicotinonitriles, which undergo a series of transformations including a Sandmeyer reaction, amination, a Thorpe-Ziegler reaction, hydrolysis, and finally cyclization to yield complex fused pyrido-pyrrolo-oxazinones, demonstrating how intricate heterocyclic systems are built step-by-step. researchgate.net Similarly, the reaction of carbon disulfide with active methylene (B1212753) compounds like malononitrile (B47326) trimer can lead to dithiolates that, upon acidification or alkylation, undergo intramolecular heterocyclization to form a thiopyran ring. d-nb.info

N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) is a highly reactive and versatile reagent in heterocyclic synthesis. sigmaaldrich.com It serves as a key building block by formylating active methylene or methyl groups to generate reactive enamine intermediates. researchgate.net These enamines are then primed for cyclization reactions to form a variety of heterocyclic rings, including thiopyrans.

The utility of DMF-DMA is evident in multicomponent reactions where it can react with compounds such as 1-benzothiopyran-4-ones and various heterocyclic amines under microwave heating to produce novel poly-heterocyclic systems. researchgate.net The general mechanism involves DMF-DMA activating a substrate, which then reacts with other components in the mixture to build the heterocyclic scaffold. scirp.orgscirp.org This reagent can also be used to form amidines from amines, which are also valuable intermediates for ring-closing reactions to produce six-membered heterocycles. sigmaaldrich.comresearchgate.net

Advanced Synthetic Approaches to Functionalized this compound Derivatives

Modern synthetic chemistry emphasizes efficiency, atom economy, and control over molecular architecture. Advanced strategies for synthesizing functionalized thiopyrans include methods that control stereochemistry, powerful cycloaddition reactions, and convergent multicomponent strategies.

Achieving control over the regioselectivity (where substituents are placed) and stereoselectivity (the 3D arrangement of atoms) is crucial in modern synthesis. For thiopyrans, this control has been demonstrated through catalyst-driven reactions. A notable example is the synthesis of 4H-thiopyran and 4,5-dihydrothiophene frameworks from α-allyl-β′-oxodithioesters. acs.org The selectivity of this intramolecular C–S fusion is tuned by the catalyst:

Palladium catalysis activates the Cδ–H bond of the allyl group, leading exclusively to the six-membered thiopyran skeleton. acs.org

BF₃·Et₂O catalysis , in contrast, activates the allylic double bond, promoting Cγ–S cyclization to form a five-membered dihydrothiophene ring instead. acs.org

Stereoselectivity is often addressed in the context of cycloaddition reactions. For instance, an inverse electron demand [4+2] cycloaddition has been used to generate specific stereoisomers of thiopyran derivatives. rsc.org Computational studies using Density Functional Theory (DFT) can predict the structure of the final product, including its stereochemical and regioselective outcomes, by analyzing the reaction mechanism, which may proceed through a concerted or stepwise pathway. rsc.orgmdpi.com

The [4+2] cycloaddition, or Hetero-Diels-Alder reaction, is a powerful and direct method for constructing six-membered heterocyclic rings like thiopyrans. rsc.orgmdpi.com This reaction involves the combination of a 4π-electron component (a diene) with a 2π-electron component (a dienophile). In the synthesis of thiopyrans, the dienophile is a sulfur-containing compound, such as a thione or thioaldehyde, which acts as the heterodienophile. rsc.orgresearchgate.net

These reactions can be categorized based on the nature of the reacting partners and the reaction mechanism. rsc.orgresearchgate.net Thio-Diels-Alder reactions can proceed via intermolecular or intramolecular pathways and may follow either a concerted or a stepwise mechanism. rsc.org This versatility allows for the synthesis of a wide array of thiopyran-based structures, including complex polycyclic systems. rsc.org

Reaction TypeReactantsKey FeaturesResulting StructureReference
Intermolecular Thio-Diels-AlderThioesters and various dienesCan exhibit unexpected regioselectivity rationalized by steric effects.2H-Thiopyran derivatives rsc.orgnih.gov
Domino Knoevenagel/Thio-Diels-AlderUnsaturated thiazolidine-2-one derivatives and Michael acceptorsA catalyst-free reaction that builds complex scaffolds efficiently.Polycyclic thiopyranothiazole derivatives nih.gov
Inverse Electron Demand [4+2] CycloadditionIn situ generated α-dioxothiones and glycosyl substratesA highly stereoselective approach.Glycosyloxathiins rsc.org
Base-Promoted [4+2] CycloadditionAlkynyl 1,3-dithianes and chalconesProvides a regioselective approach to highly functionalized pyran derivatives.Highly substituted pyran derivatives rsc.org

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. nih.govrsc.org MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. nih.govbohrium.com

The synthesis of complex thiopyran systems has been successfully achieved using MCRs. A five-component reaction between primary amines, carbon disulfide, malononitrile, and isatin (B1672199) derivatives provides an efficient route to spirooxindole-annulated thiopyran derivatives with high yields and simple work-up procedures. researchgate.net Another example is a three-component condensation of an aldehyde, dimedone, and a CH acid like cyanothioacetamide, which can unexpectedly yield 4H-thiopyran derivatives. nih.gov These strategies are instrumental in creating diverse libraries of compounds for various applications. mdpi.com

Number of ComponentsReactantsKey FeaturesResulting StructureReference
FivePrimary amines, carbon disulfide, malononitrile, isatin derivativesHigh yields, mild conditions, and operational simplicity.2,6-diamino-1-alkyl-2-oxospiro[indoline-3,4′-thiopyran]-3,5-dicarbonitrile derivatives researchgate.net
ThreeDimedone, cyanothioacetamide, cyclohex-3-ene-1-carbaldehydeReaction proceeds via a Michael addition followed by chemoselective intramolecular cyclization.4H-Thiopyran derivative nih.gov
Three1-Benzothiopyran-4-ones, heterocyclic amines, DMF-DMAMicrowave-assisted synthesis of complex fused systems.Poly-heterocyclic ring systems researchgate.net
ThreeAromatic thioamide, arylaldehydes, dienophileMicrowave-assisted synthesis leading to optically active products.Optically active 1,3-thiazine derivatives rsc.org

Solvent-Free and Environmentally Benign Synthetic Conditions

In recent years, the principles of green chemistry have increasingly guided the development of synthetic methodologies, emphasizing the reduction of hazardous waste and energy consumption. For the synthesis of thiopyran derivatives, this has led to the exploration of solvent-free and other environmentally benign conditions, such as microwave-assisted synthesis and catalyst-free multicomponent reactions.

One notable approach involves the use of microwave irradiation to promote one-pot reactions for synthesizing 4H-thiopyran derivatives. For instance, the reaction of aromatic aldehydes, cyanothioacetamide, and malononitrile can be efficiently carried out under microwave irradiation without any added catalyst to produce 2,6-diamino-4-aryl-4H-thiopyran-3,5-dicarbonitriles. researcher.life This method offers significant advantages, including reduced reaction times, high product purity, and the elimination of solvents, which are often a major source of chemical waste. scispace.com

Another green strategy employs ionic liquids as promoters for one-pot multi-component reactions. Ionic liquids are considered environmentally friendly due to their low vapor pressure, thermal stability, and recyclability. In the synthesis of thiopyran derivatives from aldehydes, cyanothioacetamide, and malononitrile, an ionic liquid can facilitate the reaction smoothly for both aromatic and aliphatic aldehydes without the need for a traditional catalyst. A key benefit of this method is that the ionic liquid can be easily recovered and reused multiple times without a significant loss in efficacy, making the process more sustainable. researcher.life One-pot syntheses, in general, are advantageous as they reduce the need for intermediate purification steps, thus saving time, resources, and minimizing waste generation. researchgate.net

The following table summarizes key findings in environmentally benign synthesis of thiopyran derivatives.

MethodologyKey ReagentsConditionsKey AdvantagesReference
Microwave-Assisted SynthesisAromatic aldehydes, cyanothioacetamide, malononitrileSolvent-free, catalyst-free, microwave irradiationEfficient, rapid, high purity, avoids hazardous solvents researcher.lifescispace.com
Ionic Liquid-Promoted SynthesisAldehydes, cyanothioacetamide, malononitrileIonic liquid as promoter, catalyst-freeReusable promoter, applicable to various aldehydes, reduced waste researcher.life
One-Pot Synthesisβ-amino enones, Lawesson's reagent, dienophilesSequential treatment in dichloromethaneSimple operation, high atom economy, shorter reaction time researchgate.net

Large-Scale Synthesis and Optimization Protocols

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including scalability, cost-effectiveness, and safety. For this compound and its derivatives, several protocols have been developed and optimized for multigram and large-scale synthesis.

A notable advancement in this area is the use of continuous flow technology. A continuous flow thia-Diels–Alder reaction has been developed for the efficient and high-yielding synthesis of 3,6-dihydro-2H-thiopyrans. d-nb.info In this process, thioaldehydes are generated in situ via UV irradiation of phenacyl sulfides in a continuous flow reactor and are immediately reacted with 1,3-butadienes. This method allows for precise control over reaction parameters such as temperature, concentration, and residence time, leading to high yields (up to 99%) and significantly reduced reaction times. The system's design facilitates facile large-scale preparation, enabling the production of gram quantities of the desired thiopyran derivatives. d-nb.info

Another effective approach involves a four-step method to produce 3,4- and 3,6-dihydro-2Н-thiopyran-1,1-dioxides on a decagram scale, starting from dihydro-2H-thiopyran-3(4H)-one. dsau.dp.uaresearchgate.net This protocol has been optimized to use readily available and less hazardous reagents. The key steps include the oxidation of the starting ketone with hydrogen peroxide, reduction of the keto group with sodium borohydride, followed by mesylation and elimination. This optimized route results in high total yields (64-74%) and is more practical and reproducible than previous methods that used more toxic and expensive reagents like phosphorus tribromide. dsau.dp.uaresearchgate.net

The table below details findings from large-scale synthesis and optimization studies for thiopyran derivatives.

MethodologyStarting MaterialScaleKey Optimization ParametersYieldReference
Continuous Flow Thia-Diels-AlderPhenacyl sulfide, 1,3-butadieneGram-scale (1.08 g)Temperature (-10 °C), concentration (0.01 M), residence time (30 min)99% d-nb.info
Four-Step Batch SynthesisDihydro-2H-thiopyran-3(4H)-oneDecagram-scaleUse of H₂O₂ for oxidation, NaBH₄ for reduction64-74% (total) dsau.dp.uaresearchgate.net
Optimized Batch SynthesisMethyl (R)-3-hydroxybutyrateLarge-scaleSolvent selection, temperature, stirring time for cyclization/esterificationImproved from 40% to 60% jopcr.com

Reactivity and Transformation Mechanisms of 2h Thiopyran 3,5 4h,6h Dione

Electrophilic and Nucleophilic Reactivity Profiles of the Dione (B5365651) Moiety

The reactivity of 2H-Thiopyran-3,5(4H,6H)-dione is largely dictated by the β-dicarbonyl system within its six-membered ring. This arrangement of functional groups imparts distinct electrophilic and nucleophilic characteristics to the molecule.

Electrophilic Profile: The carbon atoms of the two carbonyl groups (at positions C3 and C5) are inherently electrophilic. They serve as primary sites for attack by nucleophiles. The electron-withdrawing nature of the adjacent oxygen atoms creates a partial positive charge on these carbons, making them susceptible to a variety of nucleophilic addition reactions.

Nucleophilic Profile: The methylene (B1212753) carbons situated between the two carbonyl groups (at C4 and C6) are flanked by electron-withdrawing groups, making the attached protons acidic. Deprotonation of these α-carbons by a base generates a resonance-stabilized enolate ion. This enolate is a potent nucleophile, capable of reacting with a range of electrophiles, primarily through carbon-carbon bond formation. This reactivity is fundamental to many derivatization and annulation strategies involving the thiopyran dione core.

Cyclization Reactions and Annulation Strategies involving this compound

The structural features of this compound and its precursors make it a key participant in the synthesis of more complex fused heterocyclic systems through cyclization and annulation reactions. A predominant strategy for constructing the thiopyran ring itself is the hetero-Diels-Alder (HDA) reaction, a type of [4+2] cycloaddition. mdpi.comresearchgate.net

In these reactions, a dienophile reacts with a "thio-diene" component. While this compound is typically the product of such a cyclization, its core structure can be involved in further annulation. For instance, the nucleophilic character of the α-carbons (C4) can be exploited to initiate condensation reactions with suitable bifunctional electrophiles, leading to the formation of new fused rings.

Multi-component reactions (MCRs) also provide an efficient route to highly substituted thiopyran derivatives. These one-pot syntheses involve the reaction of an aldehyde, an active methylene compound, and a sulfur source, often proceeding through a cascade of reactions that culminate in the formation of the thiopyran ring.

Isomerization Pathways and Tautomeric Equilibria in Thiopyran Systems

Like other β-dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomers. libretexts.org Tautomers are constitutional isomers that readily interconvert, in this case involving the migration of a proton from an α-carbon (C4 or C6) to a carbonyl oxygen, with a corresponding shift of a double bond.

The compound can theoretically exist in three forms: the diketo form and two possible enol forms, as shown in the table below.

Tautomeric FormKey Structural Feature
DiketoContains two carbonyl (C=O) groups at C3 and C5.
3-Hydroxy-enolContains a hydroxyl (-OH) group at C3 and a C4=C5 double bond.
5-Hydroxy-enolContains a hydroxyl (-OH) group at C5 and a C3=C4 double bond.

The position of this keto-enol equilibrium is influenced by several factors, including the solvent and the inherent stability of the tautomers. For most simple carbonyl compounds, the keto form is overwhelmingly favored due to the greater thermodynamic stability of a carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, in many β-dicarbonyl systems, the enol form is significantly stabilized by conjugation and, in acyclic systems, by intramolecular hydrogen bonding. pearson.com

For cyclic β-diones like this compound, the rigid ring structure prevents the formation of the stabilizing intramolecular hydrogen bond that is characteristic of acyclic enols. researchgate.net This generally shifts the equilibrium to favor the diketo form more than it would in an analogous acyclic compound. missouri.edu The polarity of the solvent also plays a crucial role; polar solvents tend to favor the tautomer with the higher dipole moment, which for cyclic β-dicarbonyls is often the keto form. missouri.edu

Derivatization Strategies at Specific Ring Positions of this compound

The thiopyran dione scaffold can be chemically modified at several positions to generate a library of derivatives. Key strategies target the sulfur heteroatom and the reactive carbonyl and methylene positions.

S-Oxidation: The sulfur atom in the ring can be selectively oxidized to afford the corresponding sulfoxide (B87167) or sulfone. These reactions are typically carried out using oxidizing agents like hydrogen peroxide. The resulting sulfones, dihydro-2H-thiopyran-1,1-dioxides, have altered electronic properties and may exhibit different reactivity.

Reactions at the Carbonyl Groups (C3/C5): The ketone functionalities can undergo reduction, for example using sodium borohydride, to yield the corresponding secondary alcohols. They can also react with amines and other nucleophiles to form imines or other condensation products.

Alkylation/Acylation at the Methylene Carbon (C4): As previously noted, the C4 position is acidic. After deprotonation to form the enolate, this position can be readily alkylated or acylated by treating it with alkyl halides or acylating agents, respectively. This allows for the introduction of a wide variety of substituents at this position.

Kinetic and Mechanistic Investigations of this compound Reactions

Understanding the kinetics and mechanisms of reactions involving thiopyrans is crucial for optimizing synthetic routes and predicting product outcomes. Modern computational chemistry provides powerful tools for elucidating these complex reaction pathways.

Computational Elucidation of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a key method for investigating the mechanisms of reactions involving thiopyran systems, particularly cycloadditions. nih.gov Such studies can model the transition states and intermediates of a reaction, providing insight into its energetic feasibility and stereochemical outcome.

For hetero-Diels-Alder reactions used to form thiopyran rings, DFT calculations can distinguish between concerted and stepwise mechanisms. mdpi.comnih.gov A concerted mechanism proceeds through a single transition state, whereas a stepwise mechanism involves the formation of a distinct intermediate, which can be zwitterionic or diradical in nature depending on the polarity of the reaction. nih.gov Computational studies on the cycloaddition reactions of 2H-thiopyran-2-one, a related compound, have shown that factors like distortion energy of the reactants play a significant role in determining the reaction rate. nih.gov These theoretical investigations are invaluable for rationalizing experimental observations, such as regioselectivity, and for designing new, more efficient synthetic strategies. mdpi.com

Spectroscopic Characterization and Advanced Structural Elucidation of 2h Thiopyran 3,5 4h,6h Dione and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule such as 2H-Thiopyran-3,5(4H,6H)-dione, with its distinct proton and carbon environments, 1D and 2D NMR methods offer unambiguous insights into its connectivity and conformation.

While one-dimensional (1D) NMR provides initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle, especially for confirming the structure of derivatives. researchgate.net Techniques like COSY, HSQC, and HMBC establish correlations between nuclei, revealing the bonding framework. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons at C2 and C4, and between the protons at C4 and C6, confirming the methylene (B1212753) group sequence within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methylene groups at C2, C4, and C6 to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the protons on C2 and C4 to the carbonyl carbon at C3, and from the protons on C4 and C6 to the carbonyl carbon at C5, thus confirming the placement of the ketone groups.

These 2D NMR techniques were instrumental in confirming the structures of various new thiopyran-based heterocyclic systems, demonstrating their reliability for such analyses. researchgate.net

The precise chemical shifts (δ) in ppm and coupling constants (J) in Hertz provide detailed information about the electronic environment of each nucleus and the dihedral angles between coupled protons. The structure of this compound contains three distinct methylene groups (C2, C4, C6) and two carbonyl carbons (C3, C5).

The protons at C2 and C6, being adjacent to the sulfur atom, are expected to appear at a different chemical shift than the protons at C4, which are situated between the two electron-withdrawing carbonyl groups. The protons at C4 would be the most deshielded. Similarly, the carbon chemical shifts will reflect their local environments, with the carbonyl carbons appearing significantly downfield (~200 ppm).

While specific experimental data for this compound is not widely published, a hypothetical assignment based on related structures like tetrahydro-4H-thiopyran-4-one and other diones can be constructed. rsc.orgresearchgate.net

Hypothetical ¹H and ¹³C NMR Data for this compound

PositionProton (¹H) Chemical Shift (δ, ppm)Carbon (¹³C) Chemical Shift (δ, ppm)Key HMBC Correlations (H→C)
C2/C6~ 3.0 - 3.2~ 45 - 50C3, C5
C3/C5-~ 200 - 205-
C4~ 3.6 - 3.8~ 55 - 60C3, C5

Note: These are estimated values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.

For this compound, the most prominent feature in its IR spectrum would be the strong absorption band corresponding to the C=O stretching of the two ketone groups. This peak is typically sharp and intense and appears in the range of 1670-1780 cm⁻¹. The exact position can give clues about ring strain and electronic effects. The spectrum would also feature C-H stretching vibrations for the methylene groups (typically 2850-3000 cm⁻¹) and C-S stretching, which is often weak and appears in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman, non-polar bonds often give stronger signals. The C-S and S-S single bonds, if present in derivatives, can be more readily identified by Raman than by FT-IR.

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity (FT-IR)
C-H (Methylene)Stretching2850 - 2960Medium-Strong
C=O (Ketone)Stretching1705 - 1725Strong, Sharp
C-H (Methylene)Bending1450 - 1470Medium
C-SStretching600 - 800Weak-Medium

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound. Using techniques like electrospray ionization (ESI), it can provide a mass measurement with high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of a molecule's elemental formula. For this compound (C₅H₆O₂S), the expected exact mass is 130.00885 g/mol . echemi.com

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of the parent ion. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the carbonyl groups.

Loss of small neutral molecules: Such as carbon monoxide (CO) from the ketone groups or ethene (C₂H₄).

Ring-opening reactions: Followed by further fragmentation.

Analysis of these fragmentation pathways helps to confirm the connectivity and arrangement of atoms within the molecule. libretexts.org

Predicted HRMS Fragmentation for this compound (C₅H₆O₂S)

IonFormulam/z (Calculated)Possible Origin
[M+H]⁺C₅H₇O₂S⁺131.0161Protonated Molecule
[M+Na]⁺C₅H₆O₂SNa⁺153.0032Sodium Adduct
[M-CO+H]⁺C₄H₇OS⁺103.0212Loss of Carbon Monoxide
[M-2CO+H]⁺C₃H₇S⁺75.0263Loss of two CO molecules

Electronic Absorption Spectroscopy (UV-Vis) and Solvatochromic Properties of Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. Saturated ketones typically exhibit a weak n→π* transition at around 270-300 nm. For this compound, the presence of two carbonyl groups might influence the position and intensity of this absorption band. The sulfur heteroatom, with its lone pairs of electrons, can also participate in electronic transitions, potentially leading to additional absorption bands.

Furthermore, many thiopyran derivatives exhibit solvatochromism , a phenomenon where the color of a solution changes with the polarity of the solvent. This occurs when the electronic distribution in the ground state and the excited state are significantly different, causing them to be stabilized to different extents by polar solvent molecules. A shift to longer wavelengths (red shift or bathochromic shift) with increasing solvent polarity is known as positive solvatochromism and is often observed in molecules with significant intramolecular charge transfer (ICT) character upon excitation. The study of solvatochromic properties is crucial for designing molecules for applications such as sensors and nonlinear optics. smolecule.com

Theoretical and Computational Investigations of 2h Thiopyran 3,5 4h,6h Dione

Quantum Chemical Modeling and Density Functional Theory (DFT) Calculations

Quantum chemical modeling is a fundamental approach to understanding the behavior of molecules. For cyclic systems such as 2H-Thiopyran-3,5(4H,6H)-dione, these methods are used to determine optimized molecular geometries, vibrational frequencies, and thermodynamic properties. Density Functional Theory (DFT) is a widely used quantum chemical method due to its favorable balance between computational cost and accuracy.

In studies of related heterocyclic compounds, like pyran and thiopyran derivatives, DFT functionals such as B3LYP and ωB97XD, combined with various basis sets (e.g., 6-311G(d,p)), are commonly employed. scifiniti.commdpi.com These calculations typically begin with a geometry optimization to find the lowest energy structure of the molecule. Following optimization, a vibrational analysis is often performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface, which is indicated by the absence of imaginary frequencies. semanticscholar.org This analysis also provides theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.

Table 1: Common DFT Functionals and Basis Sets in Heterocycle Modeling

Method Description Typical Application
DFT Functionals
B3LYP A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Geometry optimization, vibrational frequencies, general property calculations.
ωB97XD A long-range corrected hybrid functional that includes empirical dispersion corrections. Non-covalent interactions, reaction barrier heights, thermochemistry. mdpi.com
Basis Sets
6-31G(d) Pople-style basis set of double-zeta quality with polarization functions on heavy atoms. Initial geometry optimizations, calculations on larger systems.
6-311+G(d,p) A triple-zeta quality basis set with diffuse functions and polarization functions on both heavy and hydrogen atoms. High-accuracy energy calculations, systems with anions or weak interactions.

This table is interactive. Click on the headers to learn more about each component.

Conformational Analysis and Potential Energy Surfaces

The non-planar, saturated ring of this compound can adopt several conformations. Conformational analysis is crucial for understanding the molecule's three-dimensional shape and how this influences its physical properties and reactivity. The primary conformations for a six-membered ring like thiopyran are the chair, boat, and twist-boat forms.

Computational studies on the parent compound, tetrahydro-2H-thiopyran, have shown that the chair conformer is significantly more stable than other forms. For instance, calculations have indicated the chair conformer is about 5.3 kcal/mol more stable than the 1,4-twist conformer. researchgate.netresearchgate.net The energy differences and the barriers to interconversion between these conformers can be mapped out on a potential energy surface (PES). The transition states connecting these conformers, such as the half-chair or boat forms, can be located and characterized. Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that a located transition state correctly connects two energy minima (e.g., the chair and twist conformers) on the PES. researchgate.net For this compound, the presence of two carbonyl groups would likely influence the ring puckering and the relative energies of the different conformers compared to the parent thiopyran.

Table 2: Calculated Relative Energies of Tetrahydro-2H-thiopyran Conformers

Conformer Relative Energy (kcal/mol) Stability Ranking
Chair 0.00 1 (Most Stable)
1,4-Twist 5.27 2
2,5-Twist 6.08 3
1,4-Boat ~6.7-7.2 4

Data adapted from computational studies on tetrahydro-2H-thiopyran. researchgate.netresearchgate.net The exact values for this compound would require specific calculations.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods are used to analyze the distribution of electrons and to calculate various reactivity descriptors. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.

Beyond HOMO and LUMO, a range of conceptual DFT descriptors can be calculated to predict reactivity. researchgate.net These include:

Molecular Electrostatic Potential (MEP): A map of electrostatic potential onto the electron density surface, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Global Reactivity Descriptors: Quantities like electronegativity, chemical hardness and softness, and the global electrophilicity index provide a general measure of a molecule's reactivity.

Fukui Functions: These are used to determine local reactivity, indicating which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

In a study on a pyran derivative, it was found that the HOMO and LUMO were primarily located on the pyran ring, indicating its central role in the molecule's electronic transitions and reactivity. scifiniti.com For this compound, the carbonyl groups are expected to be highly electrophilic sites, which would be clearly visible on an MEP map.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra.

NMR Spectroscopy: By calculating the magnetic shielding tensors of each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are often scaled or referenced against a standard (like Tetramethylsilane, TMS) and then compared with experimental spectra to confirm a proposed structure. researchgate.net

Vibrational Spectroscopy (IR and Raman): As mentioned in section 5.1, the calculation of harmonic vibrational frequencies is a standard output of quantum chemical calculations. The resulting frequencies and their intensities correspond to the peaks in the IR and Raman spectra. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and are therefore frequently scaled by an empirical factor (e.g., 0.96) to improve agreement with experimental data. scifiniti.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption bands in a UV-Vis spectrum. semanticscholar.org This allows for the assignment of specific electronic transitions (e.g., n → π* or π → π*) to the observed spectral features.

In studies of related compounds, a strong correlation between theoretically predicted and experimentally measured spectroscopic data has been demonstrated, confirming the validity of the computational models. scifiniti.comresearchgate.net

Reaction Pathway Simulations and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the reaction pathway, chemists can understand how reactants are converted into products, identify any intermediates, and characterize the high-energy transition states (TS) that control the reaction rate.

For reactions involving thiopyran ring formation, such as hetero-Diels-Alder reactions, DFT calculations can determine whether the reaction proceeds through a concerted (single step) or a stepwise mechanism involving a zwitterionic intermediate. mdpi.comnih.gov The process involves:

Locating Stationary Points: The structures of reactants, products, intermediates, and transition states are optimized.

Transition State Search: Various algorithms are used to find the saddle point on the potential energy surface that represents the TS.

Frequency Analysis: A frequency calculation is performed on the TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to follow the reaction path downhill from the transition state, ensuring it connects the intended reactants and products (or intermediates). researchgate.net

These simulations provide the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. For example, a DFT study on the deamination of a primary cycloadduct in a thiopyran synthesis identified a stepwise mechanism and calculated the activation enthalpies for each step, including the influence of a Lewis acid catalyst. mdpi.com

Advanced Applications and Research Prospects of 2h Thiopyran 3,5 4h,6h Dione Derivatives

2H-Thiopyran-3,5(4H,6H)-dione as a Versatile Synthon for Heterocyclic Compounds

The dicarbonyl nature of this compound makes it highly reactive and amenable to a variety of cyclization and condensation reactions. This reactivity is the foundation of its utility as a building block for diverse and complex heterocyclic compounds.

Synthesis of Fused Heterocyclic Systems (e.g., thiopyrano[3,4-c]pyrazolones, thiopyrano[3,4-d]pyrimidinones)

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry, and the 1,3-diketone motif within this compound is ideally suited for this purpose. The compound serves as a direct precursor to bicyclic systems where a new ring is fused to the thiopyran core.

The synthesis of thiopyrano[3,4-c]pyrazolones is achieved through the well-established Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govrsc.org In this reaction, this compound acts as the 1,3-dicarbonyl component. The reaction proceeds via initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the fused pyrazole ring. This one-pot process is a rapid and general method for creating pyrazole-containing fused rings. organic-chemistry.org

Similarly, the synthesis of thiopyrano[3,4-d]pyrimidinones utilizes the Pinner pyrimidine (B1678525) synthesis, a classic method involving the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine. slideshare.netmdpi.comcdnsciencepub.com When this compound reacts with these reagents, the nitrogen nucleophiles attack the carbonyl carbons, leading to a cyclization-condensation cascade that forms the fused pyrimidine ring. The reaction pathway can be elucidated through detailed NMR studies, which often identify ring-closed dihydroxy-tetrahydropyrimidine intermediates before the final dehydration step. cdnsciencepub.comcdnsciencepub.com

The general reaction schemes for these syntheses are summarized in the table below.

Fused SystemReagentReaction TypeGeneral Mechanism
Thiopyrano[3,4-c]pyrazoloneHydrazine (H₂NNH₂)Knorr Pyrazole SynthesisNucleophilic addition, intramolecular cyclization, and dehydration. nih.gov
Thiopyrano[3,4-d]pyrimidinoneAmidine (R-C(NH)NH₂)Pinner Pyrimidine SynthesisCondensation and cyclization leading to the formation of the pyrimidine ring. slideshare.net

Precursor to Spirocyclic Compounds

Spirocyclic systems, which contain two rings connected by a single common atom, are of great interest in drug discovery due to their rigid, three-dimensional structures. This compound and its derivatives are valuable precursors for creating complex spiro-thiopyrans.

A notable application is in the synthesis of chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives. organic-chemistry.org This is accomplished through an asymmetric tandem [3+3] annulation reaction between indoline-2-thiones and isatylidene malononitriles, catalyzed by a dinuclear zinc complex. organic-chemistry.org This methodology allows for the construction of optically pure spiro compounds with excellent yields and enantioselectivities under mild conditions. The reaction demonstrates the utility of thiopyran-related synthons in creating structurally diverse and pharmaceutically relevant molecules for drug discovery libraries. organic-chemistry.org

Building Blocks for Polycyclic Structures

Beyond simple fused and spirocyclic systems, this compound is a foundational element for constructing elaborate polycyclic structures, often through multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials.

The thiopyran scaffold is fundamental in forming various medicinal polycyclic compounds, particularly through hetero-Diels-Alder reactions where the thiocarbonyl group can act as either the dienophile or part of the diene system. nih.gov The reactivity of the diketone in this compound makes it an excellent substrate for MCRs designed to produce fused pyran, pyridine (B92270), and pyrazole derivatives with potential biological activities. nih.gov These one-pot syntheses are advantageous for their operational simplicity, high atom economy, and ability to generate complex molecular diversity from simple starting materials.

Investigation of this compound and its Derivatives as Molecular Scaffolds for Drug Discovery Initiatives

The thiopyran ring is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. Derivatives of this compound serve as molecular scaffolds that can be decorated with various functional groups to target specific biological pathways.

Design and Synthesis of Thiopyran-Containing Bioactive Scaffolds

The design of novel bioactive agents often employs strategies like molecular hybridization, where two or more pharmacophores are combined into a single molecule to create hybrids with enhanced activity or novel mechanisms of action. Thiopyran-containing scaffolds are frequently used in this approach.

For instance, a series of novel thiopyrano[2,3-d]thiazoles linked to a pyrazole moiety were designed and synthesized as potential anticancer agents and potent inhibitors of human carbonic anhydrase IX and XII. nih.gov The synthesis involved the reaction of pyrazole-derived methylene-thioxo-thiazolidinones with N-aryl maleimides in refluxing acetic acid. nih.gov Similarly, MCRs using cyclohexane-1,3-dione (an analog of thiane-3,5-dione) have been used to create fused pyran and pyridine derivatives that exhibit significant cytotoxicity against various cancer cell lines and act as c-Met kinase inhibitors. nih.gov These examples highlight a rational design approach where the thiopyran core provides a rigid scaffold for orienting substituents to interact with specific enzyme active sites.

Bioactive ScaffoldTarget/ActivitySynthetic Strategy
Thiopyrano[2,3-d]thiazole-pyrazole HybridsCarbonic Anhydrase IX/XII InhibitionMolecular Hybridization
Fused Pyran/Pyridine Derivativesc-Met Kinase Inhibition, AnticancerMulti-Component Reactions

Exploration of Thiopyran Derivatives in Medicinal Chemistry

The exploration of thiopyran derivatives in medicinal chemistry is driven by the broad spectrum of biological activities associated with this heterocyclic system. The sulfur atom in the thiopyran ring can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can participate in key interactions with biological targets.

Sulfur-containing heterocycles are prevalent in many pharmaceutically useful molecules. organic-chemistry.org The thiopyran scaffold, in particular, is a crucial building block for agents with antibacterial, anti-inflammatory, and anticancer properties. nih.gov For example, pyrazolo[3,4-d]pyrimidine derivatives, which can be conceptually derived from a thiopyran-dione precursor, are recognized as a "milestone scaffold" possessing potent antiproliferative activities and acting as inhibitors of multiple protein kinases crucial for cancer progression, such as EGFR and VGFR2. rsc.org The versatility of this compound allows for its elaboration into a wide range of such derivatives, making it a compound of sustained interest in the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2H-Thiopyran-3,5(4H,6H)-dione in multi-component reactions (MCRs)?

  • Methodological Answer : Solventless conditions with tosylic acid catalysis at 30°C yield the highest efficiency (65–80% for analogs). Deviations ±5°C reduce yields due to incomplete intermediate formation. Reaction progress should be monitored via TLC or HPLC to ensure completion .

Q. How can spectroscopic and analytical methods confirm the structure and purity of this compound?

  • Methodological Answer : Use a combination of techniques:

  • Elemental analysis (e.g., C, H, N percentages) to validate empirical formulas .
  • Mass spectrometry (e.g., EPA/NIH database matches for molecular ions) .
  • ¹H/¹³C NMR to confirm ring substituents and hydrogen environments .

Q. What safety protocols are critical when handling this compound in synthetic workflows?

  • Methodological Answer : Prioritize PPE (gloves, goggles), fume hoods for volatile steps, and inert storage (argon) to prevent oxidation. Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do competing synthetic pathways (e.g., Diels-Alder vs. aldol condensation) affect the regioselectivity of thiopyran-dione derivatives?

  • Methodological Answer :

  • Diels-Alder : Requires in situ quinone methide intermediates for [4+2] cycloaddition; regioselectivity depends on diene/dienophile electronic profiles .
  • Aldol condensation : Base-catalyzed deprotonation at α-carbonyl positions directs product isomerism. Use DFT calculations to predict dominant pathways .

Q. What strategies resolve contradictions in reported yields for thiopyran-dione MCRs (e.g., solventless vs. solvent-based systems)?

  • Methodological Answer :

  • Parameter screening : Optimize catalyst loading (e.g., 10 mol% iodine vs. tosylic acid) and solvent polarity (isopropanol reduces side reactions vs. solventless) .
  • Byproduct analysis : Use LC-MS to identify competing adducts (e.g., tetrazolo[1,5-a]pyrimidines) and adjust stoichiometry .

Q. How can computational modeling predict the reactivity of this compound in heterocyclic synthesis?

  • Methodological Answer :

  • DFT/Molecular docking : Calculate Fukui indices to identify nucleophilic/electrophilic sites for benzaldehyde coupling .
  • Transition state analysis : Simulate activation energies for MCR steps to prioritize kinetically favorable conditions .

Q. What purification challenges arise during thiopyran-dione synthesis, and how are they mitigated?

  • Methodological Answer :

  • Recrystallization : Use acetic acid/water (1:1) to remove unreacted dimedone or aminotetrazole byproducts .
  • Chromatography : Reverse-phase HPLC with C18 columns resolves polar impurities (e.g., hydrolyzed intermediates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.